molecular formula C23H23N3O4S B7696531 N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide

N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide

Cat. No. B7696531
M. Wt: 437.5 g/mol
InChI Key: AETOIQPRORVBDG-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In inflammation research, this compound 1 has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound 1 has been shown to have neuroprotective effects, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, this compound 1 has been shown to inhibit the activity of certain kinases and transcription factors, which play a role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound 1 has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammation research, this compound 1 has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurodegenerative disease research, this compound 1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, this compound 1 has been shown to have low toxicity in animal models, indicating its potential as a safe and effective treatment option. However, one limitation of using this compound 1 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its potential as a treatment for neurodegenerative diseases. Finally, the development of more soluble forms of this compound 1 could expand its potential use in lab experiments and clinical trials.

Synthesis Methods

Compound 1 can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the reaction of cycloheptanone with sodium hydride, followed by the addition of 4-methylbenzyl chloride and sodium sulfonate. The resulting N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is then reacted with N,N-dimethylacetamide, which yields this compound 1.

properties

IUPAC Name

4-[[2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-17-7-9-18(10-8-17)15-26(31(29,30)21-5-3-2-4-6-21)16-22(27)25-20-13-11-19(12-14-20)23(24)28/h2-14H,15-16H2,1H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETOIQPRORVBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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